molecular formula C8H9Cl2N B8530936 2,4-Dichloro-6-ethylaniline

2,4-Dichloro-6-ethylaniline

Cat. No.: B8530936
M. Wt: 190.07 g/mol
InChI Key: LZMVJKYQVZGQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-ethylaniline is a halogenated aniline derivative characterized by chlorine substituents at the 2- and 4-positions and an ethyl group at the 6-position of the aromatic ring. Its molecular formula is C₈H₉Cl₂N, with a calculated molecular weight of 192.07 g/mol. Structurally, the compound combines electron-withdrawing chlorine groups with a sterically bulky ethyl substituent, which influences its reactivity and physical properties.

Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

2,4-dichloro-6-ethylaniline

InChI

InChI=1S/C8H9Cl2N/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3

InChI Key

LZMVJKYQVZGQDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Cl)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

2,4-Dibromo-6-ethylaniline

  • Molecular Formula : C₈H₉Br₂N
  • Molecular Weight : 281.98 g/mol
  • Substituents : Bromine at 2- and 4-positions; ethyl at 6-position.
  • Key Differences : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitution reactions compared to chlorine. This makes the dibromo derivative more reactive in coupling or displacement reactions.
  • Applications : Used as a synthetic intermediate in organic chemistry (e.g., cross-coupling reactions) .

2,4-Dichloro-6-methylnicotinonitrile

  • Molecular Formula : C₇H₅Cl₂N₂
  • Molecular Weight : 203.04 g/mol
  • Substituents : Chlorine at 2- and 4-positions; methyl at 6-position; nitrile group on the pyridine ring.
  • Key Differences : The nitrile group introduces electron-withdrawing effects, enhancing electrophilicity for cyclization or condensation reactions. The methyl group provides steric hindrance, reducing reactivity compared to ethyl.
  • Applications : Building block for heterocyclic compounds (e.g., triazolo-pyrimidines) .

N-[1-(2,4-Dichlorophenyl)ethyl]-4-ethylaniline

  • Molecular Formula : C₁₆H₁₇Cl₂N
  • Molecular Weight : 294.22 g/mol
  • Substituents : Ethyl and dichlorophenyl groups on the aniline backbone.
  • Applications : Structural analog for drug discovery targeting neurological or antimicrobial pathways .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituents Alkyl Substituents Key Functional Groups Applications
This compound C₈H₉Cl₂N 192.07 Cl (2,4) C₂H₅ (6) Amine (-NH₂) Agrochemical intermediates
2,4-Dibromo-6-ethylaniline C₈H₉Br₂N 281.98 Br (2,4) C₂H₅ (6) Amine (-NH₂) Cross-coupling reactions
2,4-Dichloro-6-methylnicotinonitrile C₇H₅Cl₂N₂ 203.04 Cl (2,4) CH₃ (6) Nitrile (-CN) Heterocyclic synthesis
N-[1-(2,4-Dichlorophenyl)ethyl]-4-ethylaniline C₁₆H₁₇Cl₂N 294.22 Cl (2,4 on phenyl) C₂H₅ (on aniline) Amine (-NH₂) Drug discovery

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